molecular formula C8H16O2S2 B1222145 (S)-dihydrolipoic acid CAS No. 98441-85-1

(S)-dihydrolipoic acid

Cat. No.: B1222145
CAS No.: 98441-85-1
M. Wt: 208.3 g/mol
InChI Key: IZFHEQBZOYJLPK-ZETCQYMHSA-N
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Description

Overview of the Lipoic Acid/Dihydrolipoic Acid Redox Couple

Lipoic acid contains two sulfur atoms linked by a disulfide bond within a strained five-membered dithiolane ring. wikipedia.orgresearchgate.net This structure represents the oxidized form of the molecule. mdpi.com In biological systems, lipoic acid can be reduced to dihydrolipoic acid (DHLA), which breaks the disulfide bond and results in an open-chain dithiol form with two free sulfhydryl (-SH) groups. mdpi.commdpi.comwikipedia.org

This interconversion between the oxidized (lipoic acid) and reduced (DHLA) forms creates a potent redox couple. mdpi.com The LA/DHLA system has a standard reduction potential (E°') of -0.32 V, which makes it a strong reducing agent in biological contexts. mdpi.comnih.govmiloa.eu For comparison, the glutathione (B108866)/glutathione disulfide (GSH/GSSG) couple, another major cellular antioxidant system, has a redox potential of -0.24 V, indicating that the LA/DHLA couple is a more powerful reductant. researchgate.net

The reduction of lipoic acid to DHLA is catalyzed by several NAD(P)H-dependent enzymes. nih.gov These include the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase and the cytosolic enzymes glutathione reductase and thioredoxin reductase. wikipedia.orgresearchgate.netsigmaaldrich.com DHLA is generally considered the more bioactive form, responsible for many of the antioxidant effects attributed to lipoic acid. wikipedia.orgnih.gov It can directly scavenge a variety of reactive oxygen species (ROS) and has the capacity to regenerate other key antioxidants, such as vitamin C and vitamin E, by reducing their oxidized forms. oregonstate.edunih.govnih.gov

Table 1: Properties of the Lipoic Acid/Dihydrolipoic Acid Redox Couple

Property Value Reference
Standard Reduction Potential (E°') -0.32 V mdpi.comnih.govmiloa.eu
Form Oxidized Reduced
Compound Name Lipoic Acid (LA) Dihydrolipoic Acid (DHLA)
Key Structural Feature Intramolecular disulfide bond (1,2-dithiolane ring) Two free thiol/sulfhydryl groups (-SH)

Significance of Stereoisomerism in Biological Systems

Stereoisomerism, the phenomenon where molecules have the same chemical formula and connectivity but different spatial arrangements of atoms, is of fundamental importance in biochemistry. Lipoic acid possesses a single chiral center at the C6 carbon atom, meaning it exists as two distinct stereoisomers, or enantiomers: (R)-lipoic acid and (S)-lipoic acid. oregonstate.edumdpi.com These enantiomers are non-superimposable mirror images of each other. oregonstate.edu

In nature, biological systems exhibit a high degree of stereospecificity. Enzymes and receptors are themselves chiral, and thus often interact differently with the various stereoisomers of a substrate or ligand. Only the (R)-enantiomer of lipoic acid is synthesized endogenously by plants and animals. oregonstate.edunih.govmdpi.com This (R)-lipoic acid is the form that is covalently attached to lysine (B10760008) residues of mitochondrial enzymes, where it functions as an essential cofactor in critical metabolic pathways, such as the pyruvate (B1213749) dehydrogenase complex. nih.govoregonstate.edumdpi.com

Commercially available alpha-lipoic acid supplements are often a racemic mixture, containing a 50:50 ratio of (R)-lipoic acid and the synthetic (S)-lipoic acid. mdpi.comperformancelab.com The two enantiomers are not biologically equivalent; they are absorbed and metabolized differently and can have distinct, sometimes opposing, physiological effects. nih.govsci-hub.box

Specific Focus on the (S)-Enantiomer of Dihydrolipoic Acid

(S)-dihydrolipoic acid, with the IUPAC name (6S)-6,8-bis(sulfanyl)octanoic acid, is the reduced form of (S)-lipoic acid. nih.gov While (R)-lipoic acid is the naturally occurring and biologically preferred isomer, the (S)-form is also subject to enzymatic reduction within the cell. wikipedia.org

Research indicates that the enzymes responsible for reducing lipoic acid exhibit stereoselectivity. wikipedia.org

Dihydrolipoamide dehydrogenase , a mitochondrial enzyme, preferentially reduces the (R)-enantiomer of lipoic acid. wikipedia.orgsigmaaldrich.com

Glutathione reductase , a cytosolic enzyme, preferentially reduces the (S)-enantiomer. wikipedia.orgnih.gov

Thioredoxin reductase also demonstrates a preference for reducing (R)-lipoic acid. wikipedia.org

One study found that human erythrocytes reduced the (S)-isomer of lipoic acid about 40-50% more efficiently than the (R)-isomer, suggesting a significant role for cytosolic reduction pathways for this enantiomer. mdpi.comnih.gov

Despite being readily formed, the biological role of this compound is less defined than its (R)-counterpart. Several studies have shown that (S)-lipoic acid is less effective than (R)-lipoic acid in various biological assays. nih.gov For instance, in a study on insulin-resistant rat skeletal muscle, chronic treatment with (R)-lipoic acid significantly improved insulin-stimulated glucose uptake and metabolism, whereas (S)-lipoic acid had a much smaller effect and did not significantly improve glucose oxidation or glycogen (B147801) synthesis. nih.gov In some cases, the (S)-enantiomer has been shown to competitively inhibit the effects of the (R)-enantiomer. wikipedia.org

Table 2: Comparison of Lipoic Acid Enantiomer Reduction

Enzyme Location Preferred Substrate Reference
Dihydrolipoamide Dehydrogenase Mitochondria (R)-Lipoic Acid wikipedia.orgsigmaaldrich.com
Glutathione Reductase Cytosol (S)-Lipoic Acid wikipedia.orgnih.gov
Thioredoxin Reductase Cytosol/Mitochondria (R)-Lipoic Acid wikipedia.org

While (R)-dihydrolipoic acid is recognized for its significant biochemical roles, this compound is an actively formed metabolite whose specific functions and interactions within the complex cellular redox network continue to be an area of scientific investigation. Its formation primarily via cytosolic enzymes highlights the distinct metabolic pathways engaged by the different stereoisomers of lipoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

98441-85-1

Molecular Formula

C8H16O2S2

Molecular Weight

208.3 g/mol

IUPAC Name

(6S)-6,8-bis(sulfanyl)octanoic acid

InChI

InChI=1S/C8H16O2S2/c9-8(10)4-2-1-3-7(12)5-6-11/h7,11-12H,1-6H2,(H,9,10)/t7-/m0/s1

InChI Key

IZFHEQBZOYJLPK-ZETCQYMHSA-N

SMILES

C(CCC(=O)O)CC(CCS)S

Isomeric SMILES

C(CCC(=O)O)C[C@@H](CCS)S

Canonical SMILES

C(CCC(=O)O)CC(CCS)S

Origin of Product

United States

Stereochemical Dynamics and Enantiomeric Specificity of S Dihydrolipoic Acid

Generation and Reduction of (S)-Lipoic Acid to (S)-Dihydrolipoic Acid

The conversion of (S)-lipoic acid to this compound is a reduction process that can be catalyzed by specific enzymes or occur through thiol-disulfide exchange reactions. These pathways exhibit stereoselectivity, influencing the intracellular balance of the enantiomers of dihydrolipoic acid.

The enzymatic reduction of lipoic acid is a primary mechanism for the formation of its active, reduced form, dihydrolipoic acid. nih.gov This process is carried out by NAD(P)H-dependent disulfide reductases, with notable enzymes exhibiting a preference for one enantiomer over the other.

Mammalian cytosolic glutathione (B108866) reductase demonstrates a clear stereoselectivity for (S)-lipoic acid. Research has shown that this enzyme catalyzes the reduction of (S)-lipoic acid at a rate 1.4 to 2.4 times greater than that of (R)-lipoic acid. nih.gov Furthermore, glutathione reductase exhibits a higher affinity for the (S)-enantiomer, with a Michaelis constant (Km) of 3.5 mM for (S)-lipoic acid, compared to 7 mM for (R)-lipoic acid. nih.gov This preferential reduction in the cytosol contributes to the intracellular pool of this compound.

Table 1: Stereoselectivity of Mammalian Glutathione Reductase for Lipoic Acid Enantiomers

EnantiomerRelative Reduction ActivityMichaelis Constant (Km)
(S)-Lipoic Acid1.4 - 2.4 fold higher3.5 mM
(R)-Lipoic AcidBaseline7.0 mM

Enzymatic Reduction Pathways of (S)-Lipoic Acid

Comparative Biological Activity and Interactions with (R)-Dihydrolipoic Acid

The two enantiomers of dihydrolipoic acid, (S)- and (R)-dihydrolipoic acid, exhibit different biological activities and interactions within cellular systems. These differences are rooted in the specific three-dimensional arrangement of their atoms, which dictates how they bind to and interact with enzymes and other molecules.

The stereochemistry of dihydrolipoic acid enantiomers leads to significant differences in their affinity for various enzymes. A prominent example is the mitochondrial enzyme dihydrolipoamide (B1198117) dehydrogenase, which shows a very marked preference for the (R)-enantiomer of lipoic acid, with an 18-fold greater activity compared to the (S)-enantiomer. nih.gov This is in stark contrast to the cytosolic glutathione reductase's preference for (S)-lipoic acid. nih.gov This differential affinity of key enzymes in different cellular compartments highlights the specialized roles and metabolic fates of the two enantiomers. The (S)-enantiomer has been noted to have a lower binding affinity to mitochondrial enzymes, which can influence its metabolic impact.

Stereoselective Uptake and Cellular Distribution

The cellular uptake and subsequent distribution of this compound are intrinsically linked to the metabolism of its oxidized precursor, (S)-lipoic acid. Lipoic acid, whether the (R) or (S) enantiomer, is rapidly taken up by cells and reduced to its corresponding dihydrolipoic acid form. nih.govoregonstate.edu This intracellular reduction is a critical step that dictates the presence and concentration of this compound within the cell.

Research has identified specific enzymes that exhibit stereoselectivity in the reduction of lipoic acid enantiomers. Mammalian glutathione reductase, an NADPH-dependent enzyme, demonstrates a notable preference for the (S)-enantiomer of lipoic acid. nih.govnih.gov Studies have shown that this enzyme not only has a higher affinity for (S)-lipoic acid but also catalyzes its reduction at a faster rate compared to the naturally occurring (R)-lipoic acid. nih.gov In contrast, the mitochondrial enzyme lipoamide (B1675559) dehydrogenase shows a strong preference for reducing (R)-lipoic acid. nih.govnih.gov

This enzymatic preference suggests that the pathway for the intracellular generation of this compound is distinct from that of its (R)-counterpart. The reduction of (S)-lipoic acid is primarily cytosolic, driven by glutathione reductase, which could influence its distribution and subsequent biological activities within the cell. nih.gov Once formed, dihydrolipoic acid is rapidly exported from cells, indicating a dynamic turnover. oregonstate.edu A dedicated transport system for both lipoic acid and dihydrolipoic acid has been identified in human erythrocytes, facilitating their movement across the cell membrane. nih.gov

Table 1: Stereoselective Reduction of Lipoic Acid Enantiomers by Mammalian Glutathione Reductase
EnantiomerAffinity (Km)Relative Reduction Activity
(S)-lipoic acid3.5 mM1.4-2.4 fold greater than (R)-lipoic acid
(R)-lipoic acid7.0 mMBaseline

This table summarizes the kinetic parameters of mammalian glutathione reductase for the reduction of (S)- and (R)-lipoic acid. The lower Km value for the (S)-enantiomer indicates a higher binding affinity. Data sourced from research on the stereospecificities of glutathione reductase and lipoamide dehydrogenase. nih.gov

Potential for Inhibitory or Attenuating Effects on (R)-Enantiomer Activity

The presence of this compound, derived from the synthetic (S)-lipoic acid, can influence the biological activity of the naturally occurring (R)-enantiomer. While the (R)-enantiomer is considered the more biologically active form, particularly as a cofactor for mitochondrial enzymes, the (S)-enantiomer is not merely an inert counterpart. nih.govlifeextension.com

Research indicates that the (S)-enantiomer of lipoic acid can exert inhibitory effects on certain metabolic processes. For instance, (S)-lipoic acid has been shown to inhibit pyruvate (B1213749) decarboxylation in intact cells, a crucial step in cellular energy metabolism. nih.gov The (R)-enantiomer, by contrast, does not inhibit this reaction. nih.gov This suggests that the presence of the (S)-form could potentially interfere with mitochondrial functions where the (R)-form acts as an essential cofactor.

However, the interaction between the enantiomers is not exclusively inhibitory. Some evidence points towards a synergistic or attenuating relationship. In pharmacokinetic studies, it has been suggested that the (S)-lipoic acid isomer may aid in the absorption of the (R)-enantiomer by preventing its polymerization, thereby increasing its bioavailability. aston.ac.uk Furthermore, some research suggests that the antioxidant activity of a racemic mixture of lipoic acid is greater in vivo than either enantiomer alone, which may be attributed to a synergistic reduction of both forms. evitachem.com This indicates a complex interplay where the (S)-enantiomer, and by extension this compound, can both attenuate and potentially inhibit the functions associated with the (R)-enantiomer.

Table 2: Comparative Effects of (S)- and (R)-Lipoic Acid on Specific Biological Activities
Biological Activity(S)-Enantiomer Effect(R)-Enantiomer Effect
Pyruvate DecarboxylationInhibitory nih.govNon-inhibitory nih.gov
Reduction by Lipoamide DehydrogenaseVery low activity nih.govHigh activity nih.gov
Reduction by Glutathione ReductaseHigh activity nih.govLower activity nih.gov
Bioavailability EnhancementMay prevent polymerization of R-form aston.ac.ukBeneficiary of S-form's presence aston.ac.uk

This table compares the distinct effects of the (S)- and (R)-enantiomers of lipoic acid on key biological and enzymatic processes, highlighting the potential for both inhibitory and attenuating interactions.

Biosynthetic Precursors and Metabolic Fates of S Dihydrolipoic Acid

Origins from Octanoic Acid and Fatty Acid Biosynthesis

(S)-Dihydrolipoic acid, in its biologically active form as lipoic acid, originates from octanoic acid, an eight-carbon fatty acid. oregonstate.edunih.gov The biosynthesis of lipoic acid is an intricate process that occurs within the mitochondria and is intrinsically linked to the fatty acid synthesis pathway. oregonstate.edumsu.edu Specifically, octanoic acid is produced in the form of octanoyl-acyl carrier protein (ACP) through mitochondrial fatty acid synthesis. wikipedia.orgasm.org This octanoyl-ACP serves as the direct precursor for the subsequent enzymatic steps that lead to the formation of lipoic acid. nih.govnih.gov

The initial step involves the transfer of the octanoyl group from octanoyl-ACP to specific protein domains. wikipedia.org This reaction is catalyzed by an octanoyltransferase enzyme. wikipedia.org It is noteworthy that in cases of impaired mitochondrial fatty acid synthesis, such as in the metabolic disease combined malonic and methylmalonic aciduria (CMAMMA), the production of lipoic acid is diminished, highlighting the critical role of this pathway. wikipedia.org

Precursor MoleculeKey EnzymeLocation of Synthesis
Octanoic Acid (as Octanoyl-ACP)OctanoyltransferaseMitochondria

Enzymatic Assembly of Lipoic Acid on Protein Cofactors (Contextual)

A unique feature of lipoic acid biosynthesis is that it is assembled directly onto its cognate enzyme proteins rather than being synthesized as a free molecule and then attached. nih.govresearchgate.netasm.org This process ensures that the cofactor is delivered specifically to the enzymes that require it for their function. These enzymes include the pyruvate (B1213749) dehydrogenase complex, α-ketoglutarate dehydrogenase complex, branched-chain α-ketoacid dehydrogenase complex, and the glycine (B1666218) cleavage system. nih.govwur.nlsinobiological.com

The assembly process begins with the attachment of the octanoyl moiety from octanoyl-ACP to a conserved lysine (B10760008) residue within the lipoyl domains of these target proteins. wikipedia.orgasm.org Following this attachment, a remarkable enzymatic reaction catalyzed by lipoyl synthase (also known as lipoic acid synthase) inserts two sulfur atoms into the protein-bound octanoyl chain at carbons 6 and 8. wikipedia.orgnih.gov This step, which utilizes a radical S-adenosylmethionine (SAM) mechanism, converts the octanoyl group into a lipoyl group. wikipedia.orgnih.gov The resulting lipoylated proteins are now functionally active. nih.gov

Enzyme ComplexRole of Lipoic Acid
Pyruvate Dehydrogenase ComplexAcyl group transfer in the conversion of pyruvate to acetyl-CoA. oregonstate.edumdpi.com
α-Ketoglutarate Dehydrogenase ComplexAcyl group transfer in the conversion of α-ketoglutarate to succinyl-CoA. oregonstate.eduwikipedia.org
Branched-chain α-ketoacid Dehydrogenase ComplexDecarboxylation of ketoacids from branched-chain amino acids. oregonstate.edunih.gov
Glycine Cleavage SystemTransfer of a methylamine (B109427) group. wikipedia.orgnih.gov

Intracellular Reduction to Dihydrolipoic Acid

Once lipoic acid is synthesized or taken up by cells, it is rapidly reduced to its dithiol form, this compound (DHLA). oregonstate.edunih.gov This reduction is a crucial step, as DHLA is considered the more bioactive form and is responsible for many of the antioxidant effects attributed to lipoic acid. newdrugapprovals.org The reduction of the disulfide bond in lipoic acid to two thiol groups in DHLA can be catalyzed by several enzymes located in both the mitochondria and the cytosol. wikipedia.orgresearchgate.net

In the mitochondria, the primary enzyme responsible for this reduction is lipoamide (B1675559) dehydrogenase (also known as dihydrolipoyl dehydrogenase), the E3 component of the α-ketoacid dehydrogenase complexes. wikipedia.orgwikidoc.orgwikipedia.org This enzyme stereoselectively reduces the naturally occurring R-enantiomer of lipoic acid. wikipedia.org In the cytosol, glutathione (B108866) reductase and thioredoxin reductase can also reduce lipoic acid to DHLA. wikipedia.orgresearchgate.net Glutathione reductase shows stereoselectivity for the S-enantiomer of lipoic acid. wikipedia.org

Extracellular Efflux and Clearance Mechanisms

Following its intracellular formation, this compound can be released from cells into the extracellular environment. oregonstate.edunih.gov In vitro studies have demonstrated that after the reduction of lipoic acid to DHLA within cells, DHLA is rapidly exported. oregonstate.edunih.gov This efflux mechanism allows DHLA to exert its effects in the extracellular space. sigmaaldrich.com The precise mechanisms governing this efflux are still under investigation, but it is known that the ability of cells to release DHLA is a key factor in its biological activities, such as influencing the cellular uptake of cystine for glutathione synthesis. sigmaaldrich.com

The clearance of lipoic acid and its reduced form, DHLA, from the plasma is generally rapid. oregonstate.edu After oral administration, both enantiomers are quickly metabolized and excreted. oregonstate.edu

Redox Biochemistry and Molecular Mechanisms of S Dihydrolipoic Acid Activity

In Vitro Redox Potential and Thiol/Disulfide Chemistry

The core of DHLA's chemical reactivity lies in its two thiol (-SH) groups, which can readily undergo oxidation to form a disulfide bond, yielding lipoic acid. researchgate.net This process is a classic example of thiol-disulfide exchange, a common reaction in biological systems that is crucial for protein folding and redox signaling. nih.govnih.gov The reaction can be summarized as follows:

2 R-SH (DHLA) ⇌ R-S-S-R (LA) + 2H⁺ + 2e⁻

This reversible reaction allows DHLA to participate in redox cycling, acting as an electron donor to neutralize oxidizing species. researchgate.net The thiol groups of DHLA are also responsible for its ability to chelate metals, which can further mitigate oxidative stress by preventing the formation of highly reactive hydroxyl radicals through Fenton-like chemistry. nih.gov

Redox Potential of the DHLA/LA Couple
Redox CoupleStandard Redox Potential (E°')
(S)-Dihydrolipoic Acid / Lipoic Acid-0.32 V researchgate.net

Direct Radical Scavenging Capabilities

This compound exhibits a broad spectrum of radical scavenging activities, directly neutralizing a variety of reactive oxygen species. researchgate.net This capacity is largely attributed to the hydrogen-donating ability of its thiol groups. researchgate.net Theoretical studies using density functional theory have confirmed that DHLA is an excellent scavenger of oxygen-centered radicals through a hydrogen transfer mechanism. researchgate.netnih.govacs.orgacs.org

The interaction between this compound and the superoxide (B77818) anion (O₂⁻) has been a subject of some debate in the scientific literature. Some studies have reported that DHLA is an effective scavenger of superoxide radicals. tandfonline.comnih.gov One study, using electron spin resonance spectroscopy, observed that DHLA eliminated superoxide radicals generated by the xanthine/xanthine oxidase system and estimated a second-order kinetic rate constant for this reaction to be 3.3 x 10⁵ M⁻¹s⁻¹. tandfonline.comnih.gov This interaction was further supported by the observed decrease in the sulfhydryl content of DHLA and a corresponding increase in hydrogen peroxide concentration, suggesting the reduction of the superoxide anion. tandfonline.comnih.gov

Conversely, other evaluations have concluded that neither lipoic acid nor DHLA reacts with superoxide radicals at significant rates. nih.govtandfonline.com This discrepancy may be attributable to different experimental conditions and detection methods. A reevaluation using a chemiluminescent probe concluded that DHLA and its analogues are good scavengers of the superoxide radical anion. nih.gov

Reported Rate Constant for Superoxide Anion Scavenging by DHLA
Radical SpeciesReported Second-Order Rate Constant (k)
Superoxide Anion (O₂⁻)3.3 x 10⁵ M⁻¹s⁻¹ tandfonline.comnih.gov

The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. nih.govnist.gov Both lipoic acid and its reduced form, this compound, have been identified as potent scavengers of hydroxyl radicals. tandfonline.comnih.govnih.govtandfonline.com Studies have shown that both compounds can effectively eliminate the electron spin resonance signal of hydroxyl radicals generated by the Fenton reaction. tandfonline.comnih.gov This quenching ability is a critical aspect of their antioxidant function, as it helps to protect cellular components from the indiscriminate oxidative damage caused by this highly reactive species.

Peroxyl radicals (ROO•) are key intermediates in the process of lipid peroxidation. mdpi.comresearchgate.net this compound has been demonstrated to be an efficient direct scavenger of peroxyl radicals. nih.gov This scavenging activity has been observed for peroxyl radicals generated in both aqueous and lipid phases. nih.gov For instance, DHLA was shown to effectively scavenge peroxyl radicals produced by the water-soluble azoinitiator 2,2'-azobis(2-amidinopropane)-dihydrochloride and the lipid-soluble azoinitiator 2,2'-azobis(2,4-dimethylvaleronitrile). nih.gov In contrast, lipoic acid was found to be inefficient in scavenging peroxyl radicals. researchgate.net However, another study reported that both LA and DHLA were good scavengers of the trichloromethylperoxyl radical (CCl₃O₂•). nih.govtandfonline.com

Hypochlorous acid (HOCl) is a potent oxidizing agent produced by neutrophils and other phagocytic cells at sites of inflammation. nih.gov Both lipoic acid and this compound are powerful scavengers of hypochlorous acid. nih.govtandfonline.com This deactivation is significant as it can protect proteins and other biomolecules from inactivation and damage by HOCl. For example, both compounds have been shown to protect alpha-1-antiproteinase against inactivation by hypochlorous acid. nih.gov The reaction of the 1,2-dithiolane ring of lipoic acid with HOCl is thought to result in the formation of a thiolsulfinate. nih.gov

Singlet oxygen (¹O₂) is an electronically excited state of molecular oxygen that can cause significant oxidative damage to biological molecules. mdpi.comnih.gov While research has shown that lipoic acid reacts with singlet oxygen, the specifics of the interaction between this compound and singlet oxygen are less well-documented. researchgate.net The reaction of lipoic acid with singlet oxygen is thought to proceed via the formation of zwitterionic intermediates at the sulfur atoms of the dithiolane ring, leading to the production of thiolsulfinates and thiolsulfonates. researchgate.net Given the high reactivity of singlet oxygen, it is plausible that the thiol groups of DHLA would also be susceptible to oxidation by this species, although further research is needed to fully elucidate the mechanism and products of this reaction.

Peroxynitrite Interaction

This compound (DHLA), the reduced form of lipoic acid (LA), interacts with peroxynitrite (ONOO⁻), a potent and cytotoxic reactive nitrogen species. Thiols are primary targets for peroxynitrite in biological systems, and DHLA, being a dithiol, is no exception. nih.gov The reaction involves the oxidation of DHLA by peroxynitrite. nih.gov Studies have shown that the stoichiometry of this reaction is two thiols oxidized per one molecule of peroxynitrite. nih.gov

The reaction between DHLA and peroxynitrite results in the formation of lipoic acid, which accounts for approximately 50% of the DHLA consumed at a physiological pH of 7.4. nih.gov However, the reaction kinetics are noteworthy. The apparent second-order rate constant for the peroxynitrite-dependent oxidation of DHLA is relatively modest, measured at 250 M⁻¹s⁻¹ per thiol at pH 7.4 and 37°C. nih.gov This is significantly slower than the reaction of peroxynitrous acid with the oxidized form, lipoic acid, which has a rate constant of 1400 M⁻¹s⁻¹. nih.gov The modest reactivity of DHLA with peroxynitrite is attributed to its high pKₐ value of 10.7. nih.gov Despite the slower direct reaction rate, which may not be sufficient for in vivo protection against peroxynitrite-mediated damage on its own, both LA and DHLA have been shown to efficiently protect against peroxynitrite-induced inactivation of α1-antiproteinase and inhibit the nitration of L-tyrosine. afboard.comnih.gov

ReactantRate Constant (k₂app) at pH 7.4ProductsStoichiometry (Thiols oxidized per ONOO⁻)
This compound (DHLA)250 M⁻¹s⁻¹ (per thiol)Lipoic Acid (LA)2
Lipoic Acid (LA)1400 M⁻¹s⁻¹Nitrite, LA-thiosulfinateN/A

Regeneration of Endogenous Antioxidants

This compound plays a crucial role in the antioxidant network by regenerating several key endogenous antioxidants, thereby amplifying their protective effects. nih.govtaylorandfrancis.comresearchgate.net This recycling capacity is a central aspect of its function as a "metabolic antioxidant". afboard.comberkeley.edu

This compound is a potent agent for the regeneration of ascorbate (B8700270) (Vitamin C). nih.gov It can reduce both of ascorbate's oxidized forms: the ascorbyl radical and dehydroascorbic acid (DHA). nih.govnih.gov When ascorbate neutralizes a free radical, it becomes an ascorbyl radical. DHLA can donate an electron to this radical, converting it back to ascorbate. nih.gov Furthermore, DHLA can reduce DHA, the two-electron oxidation product of ascorbate, back to its active antioxidant form. nih.govnih.govtandfonline.commorelife.org

The regeneration of α-tocopherol (Vitamin E), the primary lipid-soluble antioxidant in membranes, by this compound is an indirect process. nih.govtandfonline.com DHLA does not efficiently or directly reduce the α-tocopheroxyl radical, the form of vitamin E that results after it scavenges a peroxyl radical. nih.govnih.govtandfonline.com

Instead, DHLA's role in vitamin E regeneration is synergistic and dependent on ascorbate. nih.gov The established mechanism involves ascorbate first reducing the α-tocopheroxyl radical back to α-tocopherol. In this process, ascorbate itself becomes oxidized. DHLA then steps in to regenerate ascorbate from its oxidized state. nih.govnih.govtandfonline.com This interaction, where DHLA recycles the recycler of vitamin E, allows for the sustained antioxidant activity of α-tocopherol in cellular membranes. nih.govnih.gov This cascade demonstrates the interconnectedness of the antioxidant network, where DHLA acts as a linchpin. nih.gov

This compound contributes to maintaining and enhancing cellular levels of glutathione (B108866) (GSH), the most abundant endogenous non-protein thiol. nih.govnih.gov The mechanism does not involve direct reduction of oxidized glutathione (GSSG) in all systems but rather focuses on increasing the availability of a key precursor for GSH synthesis. nih.gov

The process is initiated by the metabolic reduction of lipoic acid to DHLA within cells. nih.gov This DHLA is then released into the extracellular medium, where it reduces cystine to cysteine. nih.gov Cysteine is a rate-limiting amino acid for the synthesis of GSH, and its transport into cells can be restrictive. nih.govnih.gov The cysteine formed by DHLA's action is readily taken up by cells through the neutral amino acid transport system. nih.gov This increased intracellular cysteine availability allows the key enzyme for GSH synthesis, γ-glutamylcysteine synthetase, to function optimally, leading to a substantial increase in cellular GSH levels. nih.gov This mechanism effectively bypasses potential limitations in cystine transport and promotes the de novo synthesis of this critical antioxidant. nih.gov

AntioxidantDHLA Regeneration MechanismKey Findings
Ascorbate (Vitamin C) Direct reduction of dehydroascorbic acid and ascorbyl radical. nih.govnih.govRegenerates ascorbate faster and more efficiently than equivalent concentrations of GSH. nih.govresearchgate.net
Alpha-Tocopherol (Vitamin E) Indirectly, by regenerating ascorbate which then reduces the α-tocopheroxyl radical. nih.govnih.govtandfonline.comDoes not directly interact with or reduce the α-tocopheroxyl radical. nih.govnih.govtandfonline.com
Glutathione (GSH) Enhances synthesis by extracellularly reducing cystine to cysteine, increasing substrate availability for intracellular GSH production. nih.govIncreases cellular GSH levels, particularly in cells with compromised thiol status. nih.gov
Coenzyme Q (CoQ) Directly reduces the oxidized form (ubiquinone) to the active antioxidant form (ubiquinol). nih.govnih.govThe reduction of CoQ10 by DHLA is significantly faster than reduction by ascorbic acid. nih.gov

This compound can efficiently recycle Coenzyme Q (CoQ), specifically its reduced, antioxidant form, ubiquinol. nih.gov Coenzyme Q10 is a vital component of the mitochondrial electron transport chain and also functions as a lipid-soluble antioxidant. nih.gov When ubiquinol scavenges a radical, it becomes oxidized to ubiquinone.

DHLA can directly reduce ubiquinone back to the antioxidatively active ubiquinol form. nih.gov This recycling process is remarkably rapid; the reduction of LDL-bound CoQ10 by DHLA is at least 10 times faster than its reduction by ascorbic acid. nih.gov This action maintains the pool of active CoQ10, allowing it to continue its protective role against lipid peroxidation within membranes. nih.gov The interaction between DHLA and CoQ highlights a cooperative antioxidant effect that helps protect lipids from oxidative damage. nih.gov

Mechanisms of Antioxidant Action at the Molecular Level

This compound exerts its antioxidant effects through several molecular mechanisms. As a dithiol, it is a potent reducing agent and a versatile free radical scavenger. afboard.comresearchgate.net

One of its primary actions is as a direct chain-breaking antioxidant. nih.gov DHLA is an efficient scavenger of peroxyl radicals, which are key intermediates in the propagation of lipid peroxidation. nih.gov It can neutralize these radicals in both aqueous and lipid phases, a versatility attributed to its solubility characteristics. taylorandfrancis.comberkeley.eduresearchgate.net Additionally, DHLA is a powerful scavenger of other reactive oxygen species, including hypochlorous acid (HOCl) and hydroxyl radicals (•OH). tandfonline.com

Hydrogen Atom Transfer (HAT)

The Hydrogen Atom Transfer (HAT) mechanism is a one-step process where a hydrogen atom (both a proton and an electron) is transferred from the antioxidant to a free radical, thus neutralizing it. researchgate.netmdpi.com In the context of this compound, the thiol groups (-SH) act as hydrogen donors. nih.gov

Detailed quantum-chemical studies and density functional theory calculations have indicated that the HAT mechanism is the preferred pathway for the antioxidant action of dihydrolipoic acid in nonpolar media or in a vacuum. nih.govnih.gov In this process, DHLA directly quenches a reactive oxygen species (ROS) by donating a hydrogen atom from one of its sulfhydryl groups. This reaction is thermodynamically driven by the bond dissociation enthalpy (BDE) of the S-H bond. nih.govmdpi.com A lower BDE for the S-H bond facilitates the hydrogen atom donation. The resulting dihydrolipoic acid radical is relatively stable, which prevents it from becoming a pro-oxidant. Theoretical studies have confirmed that DHLA is an excellent free radical scavenger through this hydrogen transfer mechanism. nih.govacs.org This pathway is considered a key mechanism for its antioxidant activity, allowing it to scavenge even highly reactive radicals. researchgate.netacs.org

Sequential Proton Loss Electron Transfer (SPLET)

The Sequential Proton Loss Electron Transfer (SPLET) mechanism is a two-step process that becomes dominant for dihydrolipoic acid in polar, aqueous environments. nih.govresearchgate.net This mechanism is particularly relevant in biological systems. nih.gov

The SPLET pathway involves:

Proton Loss: In the first step, the DHLA molecule deprotonates, losing a proton (H+) from one of its thiol groups to form a thiolate anion (-S⁻). researchgate.netnih.gov The polarity of the aqueous environment facilitates this deprotonation. nih.gov

Electron Transfer: In the second step, the newly formed thiolate anion transfers an electron to the free radical, neutralizing it. researchgate.netnih.gov

Quantum-chemical analyses reveal that the SPLET mechanism is the favored antioxidant pathway for dihydrolipoic acid and its metabolites in polar media. nih.gov The deprotonation of DHLA in water significantly enhances its free radical scavenging activity. nih.govacs.org The thiolate anion is a much more potent electron donor than the protonated thiol group, which explains the increased antioxidant efficacy in aqueous solutions. nih.gov The reaction rate constant for DHLA with certain radicals in water has been found to be close to the diffusion limit, highlighting its exceptional scavenging capability via the SPLET mechanism. nih.govacs.org This enhanced activity is crucial for protecting cellular components in the aqueous environment of the body. taylorandfrancis.com

Interactive Data Table: Comparison of HAT and SPLET Mechanisms for this compound

FeatureHydrogen Atom Transfer (HAT)Sequential Proton Loss Electron Transfer (SPLET)
Mechanism One-step transfer of a hydrogen atom (H•). mdpi.comTwo-step process: proton loss (H+) followed by electron transfer (e⁻). wisdomlib.org
Preferred Environment Nonpolar media / Vacuum. nih.govPolar, aqueous media. nih.govnih.gov
Key Molecular Species Neutral dihydrolipoic acid molecule (DHLA). researchgate.netDihydrolipoic acid thiolate anion (DHLA⁻). researchgate.net
Thermodynamic Driver Bond Dissociation Enthalpy (BDE). nih.govProton Affinity (PA) and Electron Transfer Enthalpy (ETE). nih.gov
Antioxidant Activity Excellent scavenger of reactive radicals. nih.govEnhanced scavenging activity; reaction rate can be near diffusion-limited. nih.govacs.org

Enzymatic and Protein Interactions of S Dihydrolipoic Acid

Interaction with Histone Deacetylases (HDACs)

Recent studies have elucidated the interactions between dihydrolipoic acid and zinc-dependent histone deacetylases (HDACs), a class of enzymes crucial for regulating gene expression through the removal of acetyl groups from histone and non-histone proteins. The interactions are notably stereoselective, with a clear preference for the (R)-enantiomer over the (S)-enantiomer. nih.govnih.gov

Research demonstrates that the reduced form of (R)-lipoic acid, (R)-dihydrolipoic acid, is an inhibitor of several HDAC isozymes, showing preferential selectivity for HDAC6. nih.govnih.gov In contrast, its stereoisomer, (S)-dihydrolipoic acid, is reported to be a significantly less effective or inactive inhibitor. nih.gov This stereoselectivity indicates that the specific three-dimensional arrangement of the thiol groups is critical for effective binding and inhibition of the HDAC active site. researchgate.net

One study reported that (R)-dihydrolipoic acid inhibits HDAC6 with an EC₅₀ of 1 µM, showing 5- to 15-fold selectivity over other isozymes, whereas this compound was found to be an ineffective inhibitor. nih.govnih.gov Another investigation, however, found (S)-α-lipoic acid to be only slightly less potent than the (R)-enantiomer, with a notable preference for HDAC6 (IC₅₀ value of 21.3 µM). mdpi.com Despite some conflicting data, the general consensus points towards a significant preference for the (R)-enantiomer in HDAC inhibition. nih.govmdpi.com

CompoundReported HDAC6 Inhibition (IC₅₀/EC₅₀)SelectivitySource
(R)-Dihydrolipoic Acid ~1 µM (EC₅₀)5-15 fold preference for HDAC6 nih.govnih.gov
This compound Ineffective inhibitorN/A nih.gov
(S)-α-Lipoic Acid 21.3 µM (IC₅₀)>14-fold preference for HDAC6 mdpi.com
(R/S)-Dihydrolipoamide Inhibits HDAC1,2,3,6,8 (EC₅₀ = 1–44 µM)Potent HDAC10 binding nih.gov

The molecular basis for the inhibitory activity of (R)-dihydrolipoic acid lies in specific interactions within the HDAC6 active site, as revealed by X-ray crystallography. nih.govnih.govnih.gov A key interaction is the coordination of the C8-thiol group to the catalytic Zn²⁺ ion at the bottom of the active site tunnel. nih.gov Upon binding, the thiol group ionizes to a thiolate, forming a potent thiolate-Zn²⁺ coordination, a common feature of potent metalloenzyme inhibitors. nih.govresearchgate.net

A second critical interaction involves the C6-thiol group of (R)-dihydrolipoic acid, which fits into an aromatic crevice formed by two phenylalanine residues, F583 and F643. nih.govresearchgate.net The sulfur atom of the C6-thiol engages in favorable S-π interactions with the aromatic rings of these residues. nih.govresearchgate.net The distances between the C6 sulfur and the centroids of the F583 and F643 rings are approximately 3.7 Å and 4.0 Å, respectively, consistent with energetically favorable S-π interactions. nih.govnih.gov This represents the first observed instance of an S-π interaction within this specific aromatic crevice of HDAC6. nih.gov

The stereoselectivity for (R)-dihydrolipoic acid is dictated by the precise geometry of the HDAC6 active site. nih.gov Modeling studies based on the crystal structure of the HDAC6-(R)-dihydrolipoic acid complex explain why the (S)-enantiomer is a poor inhibitor. researchgate.netresearchgate.net

If this compound were to bind in a similar orientation, with its C8-thiolate coordinating the Zn²⁺ ion and its C6-thiol in the aromatic pocket, the different stereochemistry at the C5 carbon would lead to significant steric hindrance. researchgate.net Specifically, the C4 and C5 methylene (B1212753) groups of the (S)-enantiomer would sterically clash with the side chains of residues Histidine 614 (H614) and Phenylalanine 643 (F643). nih.govresearchgate.netresearchgate.net These unfavorable steric interactions prevent the (S)-enantiomer from achieving the optimal binding conformation required for potent inhibition, thus providing a structural explanation for the observed enantiomer specificity. researchgate.net

Role in Oxidative Decarboxylation Complexes (as Dihydrolipoamide (B1198117), Contextual)

In the context of large, multi-enzyme complexes that catalyze the oxidative decarboxylation of α-keto acids, the relevant molecule is dihydrolipoamide. This is the reduced, amide-linked form of lipoic acid, where the carboxyl group is covalently bonded to a lysine (B10760008) residue of the E2 enzyme component. This lipoamide (B1675559) arm functions as a "swinging arm" that transfers reaction intermediates between the different active sites of the complex. wikipedia.orggonzaga.edu this compound itself is not directly involved, but its amide counterpart, (R)-dihydrolipoamide, is central to the catalytic cycle of these complexes.

The Pyruvate (B1213749) Dehydrogenase (PDH) complex is a critical metabolic machine that links glycolysis to the citric acid cycle by catalyzing the irreversible conversion of pyruvate to acetyl-CoA. wikipedia.orgnih.gov The complex is composed of multiple copies of three core enzymes: Pyruvate dehydrogenase (E1), Dihydrolipoyl transacetylase (E2), and Dihydrolipoyl dehydrogenase (E3). gonzaga.eduebi.ac.uk

The dihydrolipoamide moiety is part of the E2 component, also known as dihydrolipoamide S-acetyltransferase (DLAT). wikipedia.orgebi.ac.uk The catalytic cycle proceeds as follows:

E1 (Pyruvate dehydrogenase) decarboxylates pyruvate and transfers the resulting hydroxyethyl (B10761427) group to the oxidized lipoamide arm of E2.

E2 (Dihydrolipoyl transacetylase) catalyzes the transfer of the acetyl group from the now-reduced dihydrolipoamide arm to Coenzyme A (CoA), forming acetyl-CoA. wikipedia.org The dihydrolipoamide arm is left in its reduced state.

E3 (Dihydrolipoyl dehydrogenase) re-oxidizes the dihydrolipoamide back to its lipoamide form, allowing it to participate in another catalytic cycle. wikipedia.orgasm.org The electrons are transferred to FAD to form FADH₂, and subsequently to NAD⁺ to form NADH. wikipedia.orgnih.gov

PDH Complex ComponentProsthetic Group/CofactorFunction
E1 (Pyruvate dehydrogenase) Thiamine pyrophosphate (TPP)Decarboxylates pyruvate, transfers hydroxyethyl group to E2.
E2 (Dihydrolipoyl transacetylase) Lipoamide, Coenzyme ATransfers acetyl group from dihydrolipoamide to CoA.
E3 (Dihydrolipoyl dehydrogenase) FAD, NAD⁺Re-oxidizes dihydrolipoamide to lipoamide.

The Alpha-Ketoglutarate Dehydrogenase (KGDH) complex is a key rate-controlling enzyme in the citric acid cycle. nih.gov Its structure and mechanism are highly analogous to the PDH complex. mdpi.com It catalyzes the oxidative decarboxylation of α-ketoglutarate to produce succinyl-CoA and NADH. nih.govmdpi.com The complex consists of three enzymes: α-ketoglutarate dehydrogenase (E1k), dihydrolipoamide succinyltransferase (E2k), and dihydrolipoamide dehydrogenase (E3). nih.govmdpi.com

Here, the dihydrolipoamide arm is part of the E2k component, dihydrolipoamide succinyltransferase (DLST). mdpi.comceitec.eu Its role is parallel to its function in the PDH complex:

E1k (α-ketoglutarate dehydrogenase) decarboxylates α-ketoglutarate and transfers the resulting succinyl group to the lipoamide arm of E2k.

E2k (Dihydrolipoamide succinyltransferase) transfers the succinyl group from the dihydrolipoamide arm to Coenzyme A, generating succinyl-CoA. mdpi.commdpi.com

E3 (Dihydrolipoyl dehydrogenase) , which is identical to the E3 component in the PDH complex, oxidizes the resulting dihydrolipoamide to regenerate the active lipoamide cofactor, producing NADH in the process. mdpi.comnih.gov

Interactions with Other Enzymes and Proteins

This compound, along with its R-enantiomer, can influence the activity of various enzymes and protect proteins from oxidative damage. Dihydrolipoic acid (DHLA) has been shown to protect aldehyde dehydrogenase (ALDH) from inactivation by disulfiram. In in vitro studies, DHLA was able to restore the activity of ALDH that had been inhibited by disulfiram, and also protect it from inhibition when pre-incubated. mdpi.com

DHLA also demonstrates protective effects against metal-catalyzed oxidation of proteins. In studies using human serum albumin (HSA), DHLA at concentrations of 25 µM and 50 µM showed antioxidant effects, reducing the levels of protein hydroperoxides and carbonyl groups. researchgate.netnih.gov However, at higher concentrations (75 µM and 100 µM), DHLA exhibited pro-oxidant effects. researchgate.netnih.gov Furthermore, DHLA has been found to reduce cytochrome b561 proteins, suggesting a role in cellular redox processes beyond its well-known antioxidant functions. core.ac.uk Dihydrolipoic acid has also been reported to inhibit the activity of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). taylorandfrancis.com

Dihydrolipoic acid plays a significant role in modulating the thiol/disulfide redox state of cells, which directly impacts the thiol status of proteins. nih.gov It can regenerate other key antioxidants, such as vitamin C and vitamin E, from their oxidized forms. miloa.eu This regeneration capacity indirectly helps maintain the reduced state of protein thiols.

DHLA is also involved in the process of protein S-denitrosation. It can mimic the activity of thioredoxin in removing nitroso groups from S-nitrosated proteins, thereby restoring the function of proteins that are regulated by this modification. nih.gov For example, DHLA can reactivate S-nitrosated caspase-3, a key enzyme in apoptosis. nih.gov The regulation of S-nitrosylation of mitochondrial proteins by respiratory substrates is a thiol-dependent pathway, involving glutathione (B108866) and thioredoxin, which are part of the cellular redox network that includes the dihydrolipoic acid/lipoic acid couple. acs.org

While dihydrolipoic acid itself is not a direct potent inhibitor of tyrosinase, its conjugates have been developed as effective inhibitors of this key enzyme in melanin (B1238610) synthesis. Tyrosinase is a copper-containing enzyme responsible for the hydroxylation of tyrosine to DOPA and the subsequent oxidation of DOPA to dopaquinone.

Several studies have demonstrated that conjugating dihydrolipoic acid with other molecules can lead to potent tyrosinase inhibitors. For instance, 2-S-lipoylcaffeic acid (LCA), a conjugate of dihydrolipoic acid and caffeic acid, and its methyl ester derivative (LCAME) have shown significant inhibitory activity against both mushroom and human tyrosinase. mdpi.comnih.govnih.gov Another example is sodium zinc dihydrolipoylhistidinate (DHLHZn), which has been shown to suppress melanin synthesis by inhibiting tyrosinase through the formation of conjugates with DOPAquinone. capes.gov.br These conjugates act as competitive inhibitors of the enzyme. capes.gov.br

Table 2: Tyrosinase Inhibition by Dihydrolipoic Acid Conjugates
CompoundEnzyme SourceInhibitory Activity (IC50)Mechanism of ActionReference
2-S-lipoylcaffeic acid (LCA)Mushroom Tyrosinase (Dopa oxidase activity)3.22 µMMixed-type inhibition nih.gov
2-S-lipoylcaffeic acid (LCA)Mushroom Tyrosinase (Tyrosine hydroxylase activity)2.0 µMMixed-type inhibition nih.gov
2-S-lipoyl caffeic acid methyl ester (LCAME)Mushroom Tyrosinase (Dopa oxidase activity)0.05 µMCompetitive inhibition mdpi.comnih.gov
2-S-lipoyl caffeic acid methyl ester (LCAME)Human Tyrosinase (Dopa oxidase activity)Ki = 34.7 µM mdpi.comnih.gov
Sodium zinc dihydrolipoylhistidinate (DHLHZn)TyrosinaseStronger than kojic acidCompetitive inhibition via DOPAquinone conjugation capes.gov.br

Cellular and Subcellular Distribution of S Dihydrolipoic Acid

Intra- and Extracellular Presence

(S)-Dihydrolipoic acid, the reduced form of (S)-lipoic acid, can be found in both intracellular and extracellular environments. wikipedia.org The cellular reduction of lipoic acid to dihydrolipoic acid is carried out by NAD(P)H-dependent enzymes. nih.gov Once formed within the cell, DHLA can also be released into the extracellular space. nih.gov This export mechanism has been observed in various cell types. nih.gov For instance, erythrocytes can take up lipoic acid, reduce it to dihydrolipoic acid, and then release it into the extracellular milieu. nih.gov

The presence of DHLA in both compartments allows it to participate in the modulation of the cellular redox status. nih.gov Extracellularly, DHLA can contribute to the reduction of cystine to cysteine, which can then be taken up by cells to support the synthesis of the crucial intracellular antioxidant, glutathione (B108866). nih.gov Intracellularly, DHLA is considered the more bioactive form of lipoic acid and is responsible for many of its antioxidant effects. wikipedia.org However, the intracellular concentrations of free DHLA are thought to be low due to its high reactivity and rapid metabolism. wikipedia.org

Membrane Permeability and Transport Mechanisms

The movement of (S)-lipoic acid, the precursor to this compound, across cellular membranes is a critical step for its intracellular reduction and subsequent biological activity. The transport of lipoic acid is mediated by several transporter systems, which are influenced by factors such as pH. acs.org

Medium Chain Fatty Acid Transporters

Lipoic acid shares structural similarities with medium-chain fatty acids, and evidence suggests that it can be transported into cells via medium-chain fatty acid transporters. nih.gov Studies have shown that the transport of lipoic acid can be inhibited by other medium-chain fatty acids, indicating a shared transport mechanism. acs.org This transport is an important pathway for cellular uptake, allowing lipoic acid to reach the intracellular enzymes responsible for its reduction to DHLA. nih.gov

H+-Linked Monocarboxylate Transporters

The transport of lipoic acid is also mediated by proton-linked monocarboxylate transporters (MCTs). nih.govacs.org This transport is pH-dependent, with increased transport rates observed in more acidic conditions. acs.org The involvement of MCTs in lipoic acid transport has been demonstrated in intestinal Caco-2 cell monolayers, a model for intestinal absorption. acs.org The inhibition of lipoic acid transport by other monocarboxylic acids further supports the role of MCTs in its cellular uptake. acs.org

L-Amino Acid Transport System (Potential, based on stereochemistry)

While direct evidence for the transport of this compound by the L-amino acid transport system is limited, the stereochemistry of the molecule makes this a potential mechanism. L-amino acid transporters are responsible for the transport of large neutral amino acids. Given that only the R-enantiomer of lipoic acid is naturally synthesized, the transport and metabolism of the synthetic S-enantiomer may involve different pathways. The structural characteristics of (S)-lipoic acid could potentially allow for interaction with amino acid transporters, although further research is needed to confirm this.

Interactions with Metal Ions

Transition Metal Chelation

(S)-dihydrolipoic acid is an effective chelating agent for a range of transition metal ions. smolecule.comoregonstate.edu Its two thiol groups, along with the carboxyl group, provide multiple points of attachment for metal ions. tandfonline.com In non-aqueous polar solutions, DHLA has been shown to form complexes with several divalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Hg(II), and Pb(II). conicet.gov.ar Spectroscopic analysis has confirmed that metal binding primarily occurs through the deprotonated thiol groups. conicet.gov.ar

The chelation of metal ions by DHLA is a key aspect of its antioxidant properties, as it can prevent these metals from participating in reactions that generate harmful free radicals. smolecule.comoregonstate.edunih.gov For instance, both lipoic acid and DHLA have been observed to inhibit oxidative damage mediated by copper and iron in laboratory settings. oregonstate.edu The R-enantiomer of DHLA is considered to be more effective in chelating heavy metals. nih.gov While (S)-lipoic acid can chelate ions like Cu2+, Zn2+, and Pb2+, it is unable to chelate Fe3+. In contrast, DHLA can form complexes with a broader range of ions including Cu2+, Zn2+, Pb2+, Hg2+, and Fe3+, although these complexes often have poor solubility in water. nih.gov

In vitro studies have demonstrated that DHLA can form a stable 2:4 complex with Fe(III) (Fe₂[DHLA]₄) and a less stable complex with Fe(II). mdpi.com This ability to chelate iron is significant, as excess iron can contribute to oxidative stress. tandfonline.com

Lowering of Redox Activity of Metal Ions (e.g., Iron, Copper)

A crucial function of this compound is its ability to diminish the redox activity of transition metal ions like iron and copper. smolecule.comtandfonline.com These metals can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions, a process implicated in cellular damage. mdpi.com By chelating these ions, DHLA renders them less capable of participating in such detrimental redox cycling. tandfonline.com

Experimental evidence has shown that while (S)-lipoic acid has little effect, DHLA effectively inhibits the oxidation of ascorbate (B8700270) catalyzed by Cu(II)(histidine)₂. tandfonline.com This suggests that DHLA chelates copper more strongly than histidine does. tandfonline.com Similarly, DHLA has been found to inhibit Fe(III)-citrate-mediated ascorbate oxidation, which is consistent with the formation of a stable complex with Fe(III). tandfonline.com Although it only slightly inhibits iron-mediated ascorbate oxidation, its effect on copper-mediated oxidation is pronounced. tandfonline.com

Distinction from Direct Metal Removal from Metalloenzymes

An important distinction in the metal-chelating activity of this compound is that it does not appear to remove metal ions that are tightly bound within the active sites of metalloenzymes. tandfonline.com This is a critical feature, as the removal of such essential metal cofactors would lead to the inactivation of these enzymes and disrupt normal cellular function.

Studies using copper-zinc superoxide (B77818) dismutase (Cu,Zn-SOD) and the iron-containing enzyme aconitase have shown that neither (S)-lipoic acid nor DHLA, even at high concentrations, alters the activity of these enzymes. tandfonline.com This indicates that DHLA can chelate and inactivate redox-active transition metal ions present in small-molecular biological complexes without stripping them from their functional roles in enzymes. tandfonline.com This selective action allows DHLA to mitigate the toxic effects of excess or improperly bound metal ions while preserving the function of essential metalloenzymes. tandfonline.com

Theoretical Studies on Metal Complex Stability

Theoretical studies, primarily using density functional theory (DFT), have provided valuable insights into the stability and reactivity of metal complexes with this compound. These computational models help to understand the thermodynamics and kinetics of these interactions at a molecular level.

Research has focused on the thermodynamic stability of Fe(III) complexes with various deprotonated forms of lipoic acid and DHLA. mdpi.comnih.gov These studies have shown that while complexes with the singly deprotonated form of lipoic acid (LA⁻) are more stable than those with the singly deprotonated form of DHLA (DHLA⁻), the most thermodynamically stable Fe(III) complexes are formed with the doubly deprotonated form of DHLA (DHLA²⁻). mdpi.comnih.gov The Gibbs free energy of formation (ΔG°f) for the nine most stable Fe(III)-DHLA²⁻ complexes ranges from -21.9 to -37.3 kcal/mol, indicating they are significantly exergonic and thus thermodynamically favorable. nih.gov

These theoretical investigations also suggest that Fe(III) complexes are generally more stable than their Cu(II) counterparts. mdpi.com A comparative study found that the ΔG°f values for Cu(II) complexes with DHLA²⁻ were smaller, ranging from –3.6 to –21.8 kcal/mol. nih.gov The stability of these complexes is crucial for the secondary antioxidant activity of DHLA, which involves slowing down the reduction of the metal ion and thereby inhibiting the formation of damaging hydroxyl radicals. mdpi.com While the thermodynamic stability of the Fe(III) complexes does not perfectly correlate with the rate constants of their reduction, more exergonic (more stable) complexes generally exhibit smaller reduction rate constants. mdpi.com

Modulation of Cellular Signaling and Gene Expression by S Dihydrolipoic Acid

Impact on Nuclear Factor E2-Related Factor 2 (Nrf2) Pathway

The Nrf2 pathway is a central regulator of cellular antioxidant responses. The impact of dihydrolipoic acid (DHLA) on this pathway appears to be complex, with scientific findings varying based on the experimental model. Some research indicates that DHLA can activate the Nrf2 pathway, leading to enhanced cellular protection. For instance, in a study using a rat model of lipopolysaccharide-induced neuroinflammation, treatment with DHLA increased the expression of Nrf2 and its downstream target, Heme oxygenase-1 (HO-1). nih.gov This effect was mediated through the ERK signaling pathway, suggesting an indirect mechanism of Nrf2 activation. nih.gov The knockdown of Nrf2 using siRNA abolished the protective effects of DHLA, confirming the pathway's importance in its mechanism of action. nih.gov

Conversely, other studies suggest that the oxidized form, alpha-lipoic acid (ALA), but not DHLA, is responsible for activating the Nrf2 pathway. nih.gov Research on human umbilical vein endothelial cells (HUVECs) found that ALA induced Nrf2 nuclear translocation and the expression of its target genes, whereas DHLA failed to produce the same effect. nih.gov This discrepancy highlights that the influence of DHLA on the Nrf2 pathway may be cell-type or context-dependent.

Interaction with Keap1

Under normal conditions, the protein Kelch-like ECH-associated protein 1 (Keap1) binds to Nrf2 in the cytoplasm, targeting it for degradation and keeping its levels low. mdpi.com The activation of the Nrf2 pathway often involves the modification of specific cysteine residues on Keap1 by electrophilic compounds. nih.gov This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to stabilize and move into the nucleus. nih.govmdpi.com

The differing reports on DHLA's ability to activate Nrf2 may be explained by its molecular interaction with Keap1. The studies where DHLA failed to activate Nrf2 propose that, unlike its oxidized form ALA, DHLA is not an electrophile and thus cannot directly modify the critical cysteine sensors on Keap1. nih.gov In contrast, the research showing Nrf2 activation by DHLA suggests the involvement of an upstream signaling cascade (ERK), which may lead to Nrf2 activation through a mechanism that does not require direct interaction of DHLA with Keap1. nih.gov

Induction of Antioxidant Response Element (ARE) Genes

Once stabilized and translocated to the nucleus, Nrf2 binds to specific DNA sequences known as Antioxidant Response Elements (AREs) located in the promoter regions of numerous cytoprotective genes. nih.govmdpi.com This binding initiates the transcription of a wide array of antioxidant and detoxification enzymes. nih.gov

Consistent with its findings on Nrf2 activation, the study on neuroinflammation demonstrated that DHLA treatment significantly increased the expression of Heme oxygenase-1 (HO-1). nih.gov HO-1 is a classic ARE-regulated gene, and its induction confirms that, in this specific biological context, DHLA can lead to the successful activation of Nrf2's transcriptional program. nih.gov Conversely, in models where DHLA did not lead to Nrf2 translocation, it consequently failed to induce its transcriptional activity and the expression of ARE-driven genes.

Regulation of Kinase Activities

(S)-DHLA and its related compounds can influence the activity of several protein kinases that are master regulators of cellular metabolism and survival. This regulation is a key aspect of its biological activity, impacting glucose uptake, fatty acid oxidation, and cellular energy balance.

AMP-Activated Protein Kinase (AMPK) Activation

AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor that, when activated, switches on catabolic pathways to generate ATP while turning off anabolic, energy-consuming processes. nih.gov Numerous studies have established that alpha-lipoic acid (ALA) is an activator of AMPK. nih.govresearchgate.netresearchgate.net For example, research has shown that ALA treatment leads to the phosphorylation of the AMPK alpha-subunit in a dose-dependent manner. researchgate.net This activation can improve glucose metabolism and fatty acid oxidation. researchgate.net The mechanism may involve the upstream liver kinase B1 (LKB1), as ALA has been shown to increase its expression. nih.gov While DHLA is the reduced, and in many cases more potent, antioxidant form of ALA, the current body of research has focused primarily on ALA as the molecule responsible for AMPK activation. researchgate.netresearchgate.netnih.gov

PI3K/Akt Signaling Modulation

The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that governs cell survival, proliferation, and metabolism. mdpi.com The modulation of this pathway is a key therapeutic target in various diseases. Research has indicated that alpha-lipoic acid (ALA) can influence this pathway. A 2024 study demonstrated that administration of ALA in rats on a high-fat diet activated the PI3K/Akt/mTOR pathway, which was evidenced by increased phosphorylation of both Akt and mTOR. mdpi.com This activation is associated with improved glucose tolerance and protective effects on hepatic metabolism. mdpi.com As with AMPK, the specific effects of (S)-dihydrolipoic acid on the PI3K/Akt pathway have not been as extensively characterized as those of its oxidized counterpart, ALA.

Potential Inhibition of Pyruvate (B1213749) Dehydrogenase Kinase (PDK)

The pyruvate dehydrogenase complex (PDC) is a critical enzyme that links glycolysis to the Krebs cycle. Its activity is inhibited by a family of four Pyruvate Dehydrogenase Kinase (PDK) isoenzymes. nih.govpurebio.co.uk Inhibition of these kinases can increase PDC activity, thereby promoting glucose oxidation. researchgate.net

Research has shown that lipoic acid and its reduced form, dihydrolipoic acid, can inhibit PDKs. A key study investigated the effects of different lipoic acid forms on purified PDK isoenzymes. nih.govpurebio.co.uk The findings indicated that R-lipoic acid, S-lipoic acid, and R-dihydrolipoic acid all inhibited PDKs to varying degrees, while having no significant effect on the opposing pyruvate dehydrogenase phosphatases (PDPs). nih.govpurebio.co.ukresearchgate.net This inhibition was shown to be a direct effect on the kinases. nih.govpurebio.co.uk Although the this compound isomer was not specifically tested in this study, the positive inhibitory results for R-dihydrolipoic acid suggest that the reduced form of lipoic acid is a potential regulator of PDC activity through its interaction with PDKs. nih.govpurebio.co.uk

Table of Research Findings on Lipoic Acid Derivatives and Kinase Inhibition

Compound Tested Target Kinase Observed Effect Reference
R-lipoic acid PDKs Inhibition (PDK1>PDK4≈PDK2>PDK3) nih.govpurebio.co.uk
S-lipoic acid PDKs Inhibition nih.govpurebio.co.uk
R-dihydrolipoic acid PDKs Inhibition nih.govpurebio.co.uk

Table of Compound Names

Abbreviation / Trivial Name Full Chemical Name
This compound / S-DHLA (S)-6,8-dimercaptooctanoic acid
S-lipoic acid (S)-6,8-dithiooctanoic acid
R-dihydrolipoic acid / R-DHLA (R)-6,8-dimercaptooctanoic acid
R-lipoic acid (R)-6,8-dithiooctanoic acid
Alpha-lipoic acid / ALA (RS)-6,8-dithiooctanoic acid
Dihydrolipoic acid / DHLA (RS)-6,8-dimercaptooctanoic acid

Influence on Peroxisome Proliferator-Activated Receptors (PPARs)

This compound (DHLA) is the reduced form of alpha-lipoic acid (ALA). nih.gov While direct studies on the interaction between this compound and Peroxisome Proliferator-Activated Receptors (PPARs) are limited, research on its precursor, ALA, provides insights into potential mechanisms. ALA has been identified as a weak dual agonist for PPARα and PPARγ. researchgate.net PPARs are ligand-activated transcription factors that play a crucial role in regulating lipid and glucose metabolism. mdpi.comnih.gov

Activation of PPARα is associated with reduced levels of circulating triglycerides and the regulation of energy homeostasis, while PPARγ activation leads to insulin sensitization and increased glucose metabolism. mdpi.com Studies have shown that ALA can modulate the expression of genes regulated by PPARs. researchgate.net For instance, ALA has been found to upregulate the expression of PPARγ mRNA and protein. nih.gov Given that DHLA is the active, reduced form of ALA, it is plausible that it may also exert an influence on PPAR signaling pathways, although the precise nature and extent of this interaction require further investigation. nih.gov The activation of PPARs by compounds like ALA can lead to the transcriptional regulation of genes involved in fatty acid oxidation and adipogenesis. researchgate.netnih.gov

Effects on Gene Expression Related to Metabolism and Stress Responses

This compound has been shown to significantly modulate gene expression, particularly in pathways related to cellular stress responses and metabolism. Its effects are often mediated through its potent antioxidant and anti-inflammatory properties. nih.gov

One of the key pathways influenced by DHLA is the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. nih.gov Under conditions of oxidative stress, DHLA can promote the nuclear translocation of Nrf2, leading to the upregulation of its target genes, including HO-1. nih.govahajournals.org HO-1 is an enzyme with significant anti-inflammatory and antioxidant functions. nih.gov

Furthermore, DHLA has been demonstrated to affect the expression of genes involved in the inflammatory response, notably by modulating the NLRP3 inflammasome. nih.gov The NLRP3 inflammasome is a protein complex that, when activated, triggers the release of pro-inflammatory cytokines like interleukin-1β (IL-1β). nih.gov Research has indicated that DHLA treatment can lead to a decrease in the expression of NLRP3, caspase-1, and IL-1β. nih.govresearchgate.net

The table below summarizes the observed effects of dihydrolipoic acid on the expression of key genes related to stress and inflammatory responses in a rat model of lipopolysaccharide (LPS)-induced neuroinflammation.

Gene/ProteinFunctionEffect of DHLA TreatmentAssociated Pathway
Nrf2Transcription factor for antioxidant responseIncreased expressionNrf2/HO-1 Pathway
HO-1Antioxidant and anti-inflammatory enzymeIncreased expressionNrf2/HO-1 Pathway
NLRP3Component of the inflammasome complexReduced expressionNLRP3 Inflammasome Pathway
Caspase-1Enzyme involved in cytokine processingReduced expressionNLRP3 Inflammasome Pathway
IL-1βPro-inflammatory cytokineReduced expressionNLRP3 Inflammasome Pathway

DHLA's influence extends to other stress-related genes as well. For instance, in human Jurkat T cells, DHLA has been shown to suppress the expression of the proto-oncogene c-fos, which is involved in cell proliferation and differentiation, in response to certain stimuli. nih.gov This modulation of gene expression underscores the role of this compound in cellular defense mechanisms against oxidative and inflammatory stress.

Research Methodologies for S Dihydrolipoic Acid Studies

Analytical Techniques for Enantiomeric Separation and Quantification

The primary challenge in studying a specific enantiomer like (S)-dihydrolipoic acid is to distinguish and separate it from its corresponding (R)-enantiomer. High-performance liquid chromatography (HPLC) is a principal technique for achieving this chiral separation. nih.gov

Direct enantioseparation of dihydrolipoic acid without derivatization has been successfully achieved using HPLC columns equipped with chiral stationary phases (CSPs). mdpi.comuniroma1.it Polysaccharide-based CSPs, particularly those derived from amylose (B160209), have proven effective. nih.govresearchgate.net

A comparative study evaluated a coated CSP, Chiralpak AS-H, and an immobilized CSP, Chiralpak IH-3, both of which utilize amylose tris-[(S)-α-methylbenzylcarbamate] as the chiral selector. mdpi.comnih.gov These columns allow for the direct resolution of both α-lipoic acid (ALA) and α-dihydrolipoic acid (DHALA) enantiomers under normal-phase conditions. mdpi.commdpi.com The immobilized nature of the Chiralpak IH-3 CSP offers greater versatility, permitting the use of a wider range of organic solvents that are not compatible with coated CSPs. mdpi.com

The choice of mobile phase composition and column temperature are critical factors. For instance, mobile phases consisting of n-hexane, an alcohol (like ethanol (B145695) or 2-propanol), and an acidic modifier (like trifluoroacetic acid - TFA) are commonly employed. mdpi.comnih.gov Lowering the column temperature has been shown to improve enantioselectivity. mdpi.comnih.gov One study demonstrated that a mobile phase of n-hexane/2-propanol/dichloromethane (B109758)/TFA (80:5:15:0.1 v/v/v/v) on a Chiralpak IH-3 column yielded excellent resolution for DHALA enantiomers. mdpi.com

Table 1: HPLC Conditions for Dihydrolipoic Acid Enantioseparation mdpi.com
ParameterCondition 1Condition 2
Chiral Stationary Phase (CSP) Chiralpak AS-H (coated)Chiralpak IH-3 (immobilized)
Chiral Selector Amylose tris-[(S)-α-methylbenzylcarbamate]
Mobile Phase n-hexane/IPA/TFA (80:20:0.1 v/v/v)n-hexane/IPA/DCM/TFA (80:5:15:0.1 v/v/v/v)
Column Temperature 5 °C5 °C
Flow Rate 1 mL/minNot specified
Detection UV at 330 nmNot specified
Resolution (Rs) for DHALA Not specified under this condition2.88

IPA: 2-propanol, DCM: Dichloromethane, TFA: Trifluoroacetic acid

Effective enantioresolution protocols for dihydrolipoic acid focus on optimizing HPLC conditions to achieve baseline separation of the (S)- and (R)-enantiomers. The goal is to develop a method that can be applied to determine the enantiomeric composition in various samples. uniroma1.it

A successful protocol involves:

Column Selection : Choosing a suitable CSP, such as the amylose-based Chiralpak IH-3, which shows high enantioselectivity for DHALA. mdpi.com

Mobile Phase Optimization : Testing various solvent mixtures. The use of non-conventional solvents like dichloromethane (DCM) with immobilized CSPs can significantly enhance resolution. mdpi.com A mixture of n-hexane/IPA/DCM/TFA at a ratio of 80:5:15:0.1 (v/v/v/v) has been identified as highly effective for DHALA. mdpi.com

Temperature Control : Evaluating the effect of column temperature on the separation, with lower temperatures often leading to better resolution. nih.gov

Isolation and Confirmation : After analytical separation, preparative HPLC can be used to isolate adequate amounts of each enantiomer. The absolute configuration of the separated enantiomers, such as this compound, is then confirmed through chiroptical measurements and comparison with calculated data. mdpi.comnih.gov

Spectroscopic and Computational Approaches

Spectroscopic and computational methods provide profound insights into the intrinsic properties of this compound, including its geometry, electronic structure, and interactions with biological macromolecules.

Quantum-chemical computations are powerful tools for investigating the structure and properties of molecules like dihydrolipoic acid. nih.gov Methods such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to model the molecule in different environments, such as in a vacuum or in the presence of water. nih.govresearchgate.net

Studies using the B3LYP functional with various basis sets (e.g., 6-311+G(3df,2p)) and the MP2(full)/6-31+G(d,p) level of theory have been performed. nih.govresearchgate.net These computations have confirmed that, as expected for enantiomers, this compound and (R)-dihydrolipoic acid have no geometric differences and are isoenergetic structures. nih.gov The primary focus of these studies is often on antioxidant properties, analyzing parameters like proton affinity, bond dissociation enthalpy, and ionization potential, which are identical for both enantiomers. nih.gov Analysis of the highest occupied molecular orbital (HOMO) energy reveals that the sulfhydryl (SH) groups are the primary sites of electron-donating activity. nih.govresearchgate.net

Table 2: Quantum-Chemical Computation Methods for Dihydrolipoic Acid Studies nih.govresearchgate.net
MethodologyLevel of Theory / Basis SetSoftwareKey Findings for DHLA Enantiomers
Density Functional Theory (DFT) B3LYP/6-311+G(3df,2p), B3LYP/aug-cc-pVDZGaussian 03W- Geometries of (R)- and (S)-enantiomers are identical.
  • Enantiomers are isoenergetic (possess the same total energy).
  • Møller–Plesset Perturbation Theory (MP2) MP2(full)/6-31+G(d,p)Gaussian 03W- Confirms the absence of geometric and energetic differences between enantiomers.
  • Provides a better description of electron correlation effects.
  • Molecular modeling and docking are computational techniques used to predict how a ligand, such as dihydrolipoic acid, binds to a receptor, typically a protein. pomics.com These studies help elucidate the binding affinity and the specific interactions that stabilize the ligand-protein complex.

    A study investigating the interaction between dihydrolipoic acid and human serum albumin (HSA), a major transporter protein in the bloodstream, employed both spectroscopic methods and molecular docking. shd-pub.org.rs The results showed that DHLA binds to HSA with a moderate affinity (Ka ≈ 1.00 × 10⁴ M⁻¹). shd-pub.org.rs Docking analysis identified the preferential binding site as Sudlow site I on the protein. shd-pub.org.rs The key interactions stabilizing the complex were found to be electrostatic salt bridges and hydrogen bonds. shd-pub.org.rs Molecular dynamics simulations further confirmed the stability of the DHLA-HSA complex. shd-pub.org.rs

    While a crystal structure of isolated this compound may not be available, X-ray crystallography of its complexes with proteins provides invaluable, high-resolution structural information. riken.jp This technique determines the precise three-dimensional arrangement of atoms and reveals the specific molecular interactions between the ligand and its binding site.

    The X-ray crystal structure of histone deacetylase 6 (HDAC6) in complex with the related enantiomer, (R)-dihydrolipoic acid, has been solved at 2.4 Å resolution. nih.govnih.govresearchgate.net This structure offers critical insights that are applicable to the binding of the dithiol moiety, which is identical in the (S)-enantiomer. The structure reveals that the C8 thiol group coordinates directly with the catalytic Zn²⁺ ion in the enzyme's active site, with an average S•••Zn²⁺ distance of 2.35 Å. nih.gov This thiolate-zinc coordination is a primary determinant of binding affinity. nih.govnih.gov Furthermore, the structure shows S-π interactions between the C6-SH group and an aromatic crevice formed by two phenylalanine residues (F583 and F643). nih.govnih.gov These detailed structural insights illuminate how dihydrolipoic acid functions as an enzyme inhibitor at the atomic level.

    In Vitro and Ex Vivo Model Systems for Mechanistic Studies

    The mechanistic properties of this compound and its parent compound, lipoic acid, are frequently investigated using in vitro and ex vivo models. These systems, which include cultured cells and isolated organelles, allow for controlled examination of the compound's molecular interactions and effects on cellular pathways, independent of the complexities of a whole organism.

    Cell Culture Models (e.g., HepG2 cells, neuroblastoma cells)

    Cell culture models are indispensable tools for elucidating the cellular and molecular mechanisms of this compound. Human-derived cell lines, such as the liver-derived HepG2 cells and various neuroblastoma cell lines, provide a consistent and reproducible system to study specific biochemical effects.

    Human hepatoma (HepG2) cells are a common model for liver function and metabolism. In studies involving dihydrolipoic acid (DHLA), HepG2 cells have been used to investigate its role in modulating enzyme activity and cellular signaling. For instance, research has shown that DHLA can denitrosate S-nitrosocaspase 3, thereby modulating its activity. nih.gov This process is significant as caspases are critical proteases in the apoptotic signaling cascade. nih.gov Studies have also noted that while the R-enantiomer of lipoic acid did not inhibit pyruvate (B1213749) decarboxylation in HepG2 cells, this provides a comparative context for the actions of the S-enantiomer. caldic.com Furthermore, lipoic acid has been shown to activate the SIRT1/LKB1/AMPK signaling pathway in HepG2 cells, which is involved in regulating lipid metabolism. core.ac.uk

    Neuroblastoma cell lines, such as SH-SY5Y and SK-N-BE, serve as valuable models for studying neuroprotective and neuromodulatory mechanisms. Research using human neuroblastoma SH-SY5Y cells has demonstrated that both R- and S-lipoic acid can prevent cell death and enhance the expression of genes related to the antioxidant response, such as heme oxygenase-1 (HO-1). frontiersin.org Dihydrolipoic acid is also recognized as a participant in the thioredoxin-dependent pathway that produces hydrogen sulfide (B99878) (H₂S) in SH-SY5Y cells. iiarjournals.org In other neuroblastoma models, lipoic acid has been studied for its ability to reduce cell proliferation and lactate (B86563) production. nih.gov Additionally, investigations in SK-N-BE neuroblastoma cells have revealed that alpha-lipoic acid can exert anti-inflammatory effects by inducing hypermethylation of the promoters for inflammatory cytokines like IL-1β and IL-6, leading to their downregulation. mdpi.com

    Table 1: Summary of Mechanistic Studies Using Cell Culture Models

    Cell LineCompound StudiedKey Mechanistic FindingsReference
    HepG2 (Human Hepatoma)Dihydrolipoic acid (DHLA)Modulates caspase 3 activity through denitrosation of S-nitrosocaspase 3. nih.gov
    HepG2 (Human Hepatoma)S-lipoic acid (comparative)Unlike R-lipoic acid, the S-form's effect on pyruvate decarboxylation is noted, highlighting enantiomer specificity. caldic.com
    SH-SY5Y (Human Neuroblastoma)S-lipoic acidEffective in preventing cell death and enhancing the expression of antioxidant response genes. frontiersin.org
    SH-SY5Y (Human Neuroblastoma)Dihydrolipoic acid (DHLA)Participates in the enzymatic pathway for hydrogen sulfide (H₂S) production. iiarjournals.org
    SK-N-BE (Human Neuroblastoma)Alpha-lipoic acid (ALA)Induces DNA hypermethylation of IL-1β and IL-6 promoters, downregulating their expression. mdpi.com

    Isolated Mitochondria Preparations

    Isolated mitochondria are a powerful ex vivo model system for directly assessing the effects of compounds on cellular respiration and energy metabolism. These preparations allow researchers to study the intricate processes of the electron transport chain, oxidative phosphorylation, and the generation of reactive oxygen species (ROS) in a controlled environment.

    Studies using isolated mitochondria from sources like rat liver have provided significant insights into the bioenergetic effects of dihydrolipoic acid (DHLA). Research has shown that DHLA can stimulate the production of superoxide (B77818) anions in both rat liver mitochondria and submitochondrial particles. researchgate.net Furthermore, both alpha-lipoic acid and DHLA have been reported to promote the mitochondrial permeability transition, a key event in the initiation of apoptosis. researchgate.net In contrast, another study using isolated rat liver mitochondria found that lipoic acid inhibited the activity of glutathione (B108866) peroxidase and acted as an uncoupler of the electron transport chain, which leads to a decrease in the P/O ratio (a measure of oxidative phosphorylation efficiency). tandfonline.com The antioxidant effect of DHLA is complex; while it is known to be a potent antioxidant, it can also exhibit prooxidant properties under certain conditions in isolated mitochondria. researchgate.netnih.gov For instance, the reduced form, DHLA, has been shown to increase ATP synthase activity and may help maintain mitochondrial protein carriers in a functional state by keeping critical thiol groups reduced. ivhealth.com.au However, pure, non-photolysed lipoic acid was found to have no effect on the electron transport systems of mitochondria from beef heart, cauliflower buds, or beetroot, indicating that the specific form and preparation of the compound are critical to its activity. publish.csiro.au

    Table 2: Summary of Mechanistic Studies Using Isolated Mitochondria

    Mitochondrial SourceCompound StudiedKey Mechanistic FindingsReference
    Rat LiverDihydrolipoic acid (DHLA)Stimulated superoxide anion production. researchgate.net
    Rat LiverDihydrolipoic acid (DHLA)Promoted the mitochondrial permeability transition. researchgate.net
    Rat LiverLipoic AcidInhibited glutathione peroxidase activity. tandfonline.com
    Rat LiverLipoic AcidInduced uncoupling of the electron transport chain and decreased the P/O ratio. tandfonline.com
    Various (Beef heart, cauliflower, beetroot)Pure Lipoic AcidFound to have no effect on electron transport systems, highlighting the importance of compound preparation. publish.csiro.au

    Emerging Areas and Future Research Perspectives for S Dihydrolipoic Acid

    Elucidation of Specific (S)-Dihydrolipoic Acid Biological Roles Distinct from the (R)-Enantiomer

    While (R)-lipoic acid is the naturally synthesized and protein-bound form essential for mitochondrial enzyme function, the biological significance of this compound is an area of active investigation. oregonstate.edu Although the (S)-enantiomer of lipoic acid is not naturally produced, exogenous administration can lead to its reduction to this compound. researchgate.net

    Emerging evidence suggests that the two enantiomers of dihydrolipoic acid may have distinct, and in some cases, opposing effects. For instance, mammalian glutathione (B108866) reductase exhibits a preference for reducing (S)-lipoic acid over the (R)-form. researchgate.net Conversely, lipoamide (B1675559) dehydrogenase shows a strong preference for (R)-lipoic acid. researchgate.net This enzymatic stereospecificity implies that the intracellular balance and activity of each enantiomer could be regulated differently, potentially leading to distinct downstream biological effects.

    Deeper Understanding of Stereoselective Molecular Recognition

    The differential interaction of the (S)- and (R)-enantiomers of dihydrolipoic acid with biological molecules is a critical area of research for understanding their distinct biological activities. A prime example of this stereoselective recognition is seen in their binding to histone deacetylase 6 (HDAC6).

    Studies have shown that (R)-dihydrolipoic acid is an inhibitor of HDAC6, while the (S)-enantiomer is not an effective inhibitor. nih.gov This difference in inhibitory activity is attributed to the specific molecular interactions within the enzyme's active site. The binding of (R)-dihydrolipoic acid to HDAC6 is dictated by the stereoselective recognition of its thiol groups. nih.gov Modeling studies suggest that if this compound were to bind in a similar orientation, steric clashes would occur between its methylene (B1212753) groups and amino acid residues within the active site, specifically H614 and F643. nih.govresearchgate.net

    This stereoselectivity is further highlighted by the binding affinities of the enantiomers to HDAC6. The (R)-enantiomer exhibits a significantly tighter binding, with a dissociation constant (KD) of 350 nM, compared to the weak or non-binding of the (S)-enantiomer. This demonstrates a clear instance of stereospecific molecular recognition that dictates the biological activity of the dihydrolipoic acid enantiomers.

    Enantiomer-Specific Binding to HDAC6
    EnantiomerBinding Affinity (KD) to HDAC6Inhibitory Effect on HDAC6
    (R)-dihydrolipoic acid350 nMEffective Inhibitor
    This compoundWeak/No BindingNot an Effective Inhibitor

    Investigation of its Role in Specific Redox Imbalances at the Molecular Level

    At the molecular level, dihydrolipoic acid can directly neutralize superoxide (B77818), hydroperoxy, and hydroxyl radicals. nih.gov It also plays a role in the regeneration of other key antioxidants, such as vitamin C and vitamin E, thereby amplifying its protective effects. oregonstate.edumdpi.com Furthermore, both lipoic acid and dihydrolipoic acid can chelate metal ions like iron and copper, which can otherwise catalyze the formation of highly reactive free radicals. oregonstate.edumiloa.eu

    The ability of this compound to be formed from exogenously supplied (S)-lipoic acid by enzymes like glutathione reductase suggests it could play a role in mitigating specific redox imbalances. researchgate.net For instance, dihydrolipoic acid has been shown to restore the zinc-binding capacity of human serum albumin (HSA), which can be compromised by factors such as fatty acids. frontiersin.org This suggests a role in maintaining the function of important transport proteins under conditions of oxidative stress.

    However, it is also important to note that under certain conditions, particularly in the presence of metal ions, dihydrolipoic acid can exhibit pro-oxidant activity. researchgate.netresearchgate.net This highlights the complexity of its role in redox biology and the need for further investigation into the specific molecular contexts in which this compound exerts its antioxidant or potential pro-oxidant effects.

    Exploration of Novel Conjugates and Derivatives for Targeted Research Applications

    The unique chemical structure of this compound, with its two thiol groups and a carboxylic acid, makes it a versatile molecule for the development of novel conjugates and derivatives. These modifications can be designed to enhance its properties, such as stability and bioavailability, or to target it to specific cells or tissues for research purposes.

    One area of exploration is the creation of conjugates with other bioactive molecules. For example, a conjugate of caffeic acid and dihydrolipoic acid, 2-S-lipoylcaffeic acid, has shown potent inhibitory effects on tyrosinase activity. mdpi.com This suggests that combining this compound with other compounds can lead to new molecules with enhanced or novel biological activities. Similarly, conjugates of phytosterols (B1254722) with lipoic acid and dihydrolipoic acid have been synthesized and are being investigated for potential synergistic health benefits. scispace.com

    Another promising avenue is the development of drug delivery systems. Encapsulating this compound in nanoparticles, liposomes, or self-emulsifying drug delivery systems (SEDDS) could improve its stability, solubility, and oral absorption. bohrium.comnih.govnih.gov These advanced formulations could enable more effective and targeted delivery of this compound for research into its biological effects. For instance, liposomal formulations of R-α-lipoic acid have been shown to enhance its oral absorption and hepatoprotective effects in animal models. bohrium.com Similar strategies could be applied to the (S)-enantiomer to facilitate its study.

    The development of these novel conjugates and delivery systems will be instrumental in advancing our understanding of the specific roles and potential applications of this compound.

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